molecular formula C32H44O14 B12323474 BaccatinIV

BaccatinIV

Cat. No.: B12323474
M. Wt: 652.7 g/mol
InChI Key: CCJGGIKEFAWREN-UHFFFAOYSA-N
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Description

Baccatin IV is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a well-known anticancer drug. Baccatin IV possesses a complex molecular structure characterized by a tetracyclic ring system and multiple hydroxyl groups, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Baccatin IV can be synthesized through various methods, including chemical synthesis and biotransformation. One common approach involves the extraction of 10-deacetylbaccatin III from Taxus needles, followed by acetylation to produce Baccatin IV . The reaction conditions typically involve the use of acetic anhydride and a base catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of Baccatin IV often relies on the extraction of precursor compounds from renewable sources such as Taxus needles. The extracted compounds undergo biotransformation using microbial strains engineered to express specific enzymes, such as 10-deacetylbaccatin III-10-O-acetyltransferase . This method offers a more sustainable and efficient approach to producing Baccatin IV compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Baccatin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Baccatin IV, such as 10-deacetylbaccatin III and other taxane analogs. These derivatives serve as intermediates in the synthesis of paclitaxel and other anticancer agents .

Mechanism of Action

Baccatin IV exerts its effects primarily through its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel stabilizes microtubules, preventing their depolymerization and thereby inhibiting cell division. This mechanism disrupts the mitotic process in cancer cells, leading to cell cycle arrest and apoptosis . The molecular targets involved include tubulin, a protein that forms the structural components of microtubules .

Properties

IUPAC Name

(2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJGGIKEFAWREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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